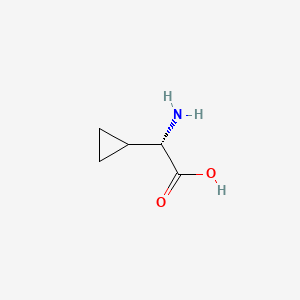

L-Cyclopropylglycine

Vue d'ensemble

Description

L-Cyclopropylglycine is an organic compound with the chemical formula C5H9NO2 . It is a white crystalline solid that is soluble in water and organic solvents. This compound exists in two isomers, D and L forms, with the L form being biologically active.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: L-Cyclopropylglycine can be synthesized through the reaction of cyclopropylamine with methyl aldehyde under controlled conditions. The reaction typically involves the use of a reducing agent to facilitate the formation of the amino acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that maintain precise temperature and pressure conditions to ensure high yield and purity. The process involves continuous monitoring and adjustments to optimize the reaction parameters.

Analyse Des Réactions Chimiques

Types of Reactions: L-Cyclopropylglycine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution reaction.

Major Products Formed:

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and amines.

Substitution: Derivatives of this compound with different functional groups.

Applications De Recherche Scientifique

Chemical Properties and Structure

L-Cyclopropylglycine has the molecular formula and features a cyclopropyl group attached to a glycine backbone. Its unique structure contributes to its reactivity and biological activity, making it a valuable compound in research.

Neuropharmacology

L-CPG has been identified as a modulator of neurotransmitter systems, particularly glutamate receptors. Research indicates that it can influence synaptic plasticity and memory formation, making it a candidate for therapeutic applications in neurodegenerative diseases.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that L-CPG analogs could selectively modulate glutamate receptor subtypes, suggesting potential treatments for conditions like Alzheimer's disease .

Synthesis of Peptides

As a building block in peptide synthesis, L-CPG is utilized to create peptides that mimic neurotransmitters or other biologically active molecules. Its cyclopropyl structure enhances the steric and electronic properties of synthesized peptides.

- Data Table: Peptide Synthesis Applications

Biocatalysis

Recent advancements in biocatalytic methods have enabled the efficient synthesis of L-CPG using whole-cell biocatalysts. This approach offers a sustainable alternative for producing non-natural amino acids.

Mécanisme D'action

The mechanism by which L-Cyclopropylglycine exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a building block in the synthesis of bioactive molecules, influencing various biological processes.

Comparaison Avec Des Composés Similaires

L-Cyclopropylglycine is unique compared to other similar compounds due to its cyclopropyl group, which imparts distinct chemical and biological properties. Similar compounds include other amino acids with different side chains, such as L-Alanine and L-Valine. The presence of the cyclopropyl group in this compound enhances its reactivity and stability, making it a valuable compound in various applications.

List of Similar Compounds

L-Alanine

L-Valine

L-Leucine

L-Isoleucine

Activité Biologique

L-Cyclopropylglycine (CPG) is a non-proteinogenic amino acid notable for its unique cyclopropyl group attached to the alpha carbon of the glycine backbone. This structural characteristic imparts distinct biological activities, making CPG a valuable compound in biochemical research, particularly in enzyme mechanisms and receptor interactions.

This compound can be synthesized through various methods, including chemical synthesis and biocatalytic processes. The biocatalytic method often employs lyophilized cells in a phosphate buffer solution, utilizing ammonium formate and NADH as co-substrates to facilitate enzymatic reactions. This compound exhibits chirality, leading to two enantiomers: this compound and D-cyclopropylglycine, with the former being more relevant in biological contexts.

The biological activity of this compound primarily involves its role as an inhibitor or modulator in various biochemical pathways. Its unique structure allows it to selectively interact with specific enzymes and receptors, influencing neurotransmitter synthesis and metabolism. Notably, CPG has been shown to modulate enzyme activity within the radical S-adenosyl-L-methionine (RS) enzyme family, making it a potent probe for studying biological processes.

Biological Effects

Research indicates that this compound exhibits several biological effects:

- Inhibition of Enzyme Activity : CPG can inhibit β-oxidation processes in the liver, leading to altered acyl-CoA concentrations and impacting gluconeogenesis and ketogenesis. In studies involving mice, administration of CPG resulted in significant reductions in hepatic glucose production and plasma β-hydroxybutyrate levels .

- Neuroactive Properties : CPG has been implicated in neuroplasticity studies. It can evoke membrane potential responses in synaptoneurosomes, indicating its potential role in modulating neuronal activity and influencing memory processes .

Case Studies and Experimental Data

-

Hepatic Metabolism :

- In a study examining the effects of CPG on hepatic metabolism, researchers infused CPG into conscious rodents. Results showed a 44% decline in hepatic glucose production after four hours of treatment. The study linked this decline to altered acyl-CoA profiles, with short-chain acyl-CoAs being depleted while long-chain acyl-CoAs accumulated .

- Neuroplasticity :

Comparative Analysis with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound (CPG) | Cyclopropyl group attached to glycine | Inhibits β-oxidation; modulates neurotransmitter synthesis |

| tert-Butoxycarbonylamino-cyclopropyl-methanol | Hydroxyl group instead of carboxylic acid | Different reactivity profile; less studied |

| tert-Butoxycarbonylamino-cyclopropyl-amine | Amine group instead of carboxylic acid | Similar structural features; varied biological effects |

Propriétés

IUPAC Name |

(2S)-2-amino-2-cyclopropylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c6-4(5(7)8)3-1-2-3/h3-4H,1-2,6H2,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUSBCPMSNBMUMT-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363564 | |

| Record name | L-Cyclopropylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49606-99-7 | |

| Record name | L-Cyclopropylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.